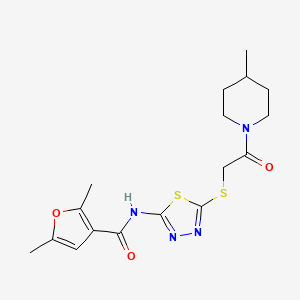![molecular formula C20H22N2O4S2 B2442291 N-(4-エトキシベンゾ[d]チアゾール-2-イル)-4-トシルブタンアミド CAS No. 941987-02-6](/img/structure/B2442291.png)
N-(4-エトキシベンゾ[d]チアゾール-2-イル)-4-トシルブタンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
科学的研究の応用
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用機序
Target of Action
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The primary targets of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide are therefore likely to be bacterial cells.
Mode of Action
The mode of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide involves its interaction with bacterial cells. The compound has been found to display potent antibacterial activity when used in conjunction with cell-penetrating peptides . This suggests that N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide may interact with its targets by penetrating the bacterial cell membrane.
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth of mycobacterium tuberculosis , suggesting that N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide may affect pathways involved in bacterial growth and proliferation.
Pharmacokinetics
The compound’s potent antibacterial activity suggests that it may have favorable bioavailability .
Result of Action
The result of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide’s action is the inhibition of bacterial growth. The compound has been found to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . This suggests that N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide may cause molecular and cellular changes that inhibit bacterial proliferation.
Action Environment
The action of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide may be influenced by various environmental factors. For instance, the compound’s antibacterial activity may be affected by the presence of other agents, as suggested by its potent activity when used in conjunction with cell-penetrating peptides . Additionally, factors such as pH and temperature may influence the compound’s stability and efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves the reaction of 4-ethoxybenzo[d]thiazole with 4-tosylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide in an organic solvent.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: N-substituted derivatives.
類似化合物との比較
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-4-tosylbutanamide
- N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide
- N-(4-chlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide
Uniqueness
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide is unique due to the presence of the ethoxy group, which can enhance its lipophilicity and improve its ability to penetrate cell membranes. This structural feature may contribute to its higher potency and efficacy compared to similar compounds .
特性
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S2/c1-3-26-16-6-4-7-17-19(16)22-20(27-17)21-18(23)8-5-13-28(24,25)15-11-9-14(2)10-12-15/h4,6-7,9-12H,3,5,8,13H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILMUWTYQKFBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2442208.png)
![6-chloro-5-methyl-N-[3-(4-methylbenzoyl)-5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl]pyridine-3-sulfonamide](/img/structure/B2442212.png)
![N-[(thiophen-2-yl)(thiophen-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2442213.png)


![2-amino-3-(4-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)propanoic acid dihydrochloride](/img/structure/B2442218.png)
![N-(4-nitrophenyl)-2-{[1-oxo-2-(prop-2-en-1-yl)-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2442219.png)

![2-{[(4-nitrophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine](/img/structure/B2442221.png)
![3-ethyl-N-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2442222.png)
![3-chloro-2,2-dimethyl-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B2442223.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2442226.png)
![N-[4-(4-ethylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B2442227.png)

